N-Methyl-1-phenylethanamine hydrochloride
Overview
Description
N-Methyl-1-phenylethanamine hydrochloride is a chemical compound with the molecular formula C9H14ClN. It is a hydrochloride salt of N-Methyl-1-phenylethanamine, which is a derivative of phenethylamine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-phenylethanamine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of acetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors. The final product is typically purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzaldehyde.
Reduction: Formation of N,N-dimethyl-1-phenylethanamine.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-Methyl-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neuromodulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
N-Methyl-1-phenylethanamine hydrochloride exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates the release and reuptake of monoamine neurotransmitters, affecting various physiological processes. The compound’s mechanism of action is similar to that of other phenethylamine derivatives, influencing neurotransmission and neuromodulation.
Comparison with Similar Compounds
Similar Compounds
N-Methylphenethylamine: A positional isomer with similar pharmacological properties.
N,N-Dimethyl-1-phenylethanamine: A derivative with two methyl groups attached to the nitrogen atom.
Methylhexanamine hydrochloride: Another amine derivative with stimulant properties.
Uniqueness
N-Methyl-1-phenylethanamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with TAAR1 and VMAT2 effectively. This interaction distinguishes it from other similar compounds and contributes to its specific pharmacological profile.
Properties
IUPAC Name |
N-methyl-1-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMUXERMQYHMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30639968 | |
Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-89-6 | |
Record name | N-Methyl-1-phenylethylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR684460XY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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